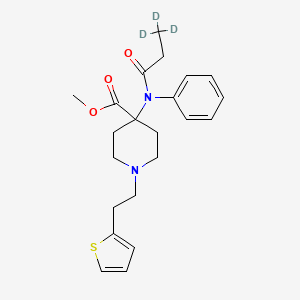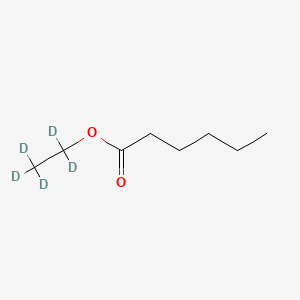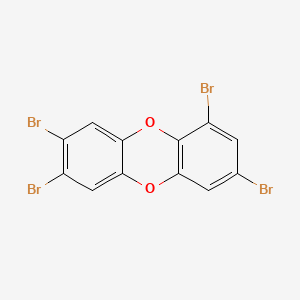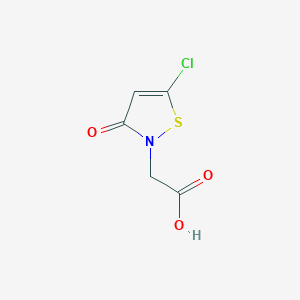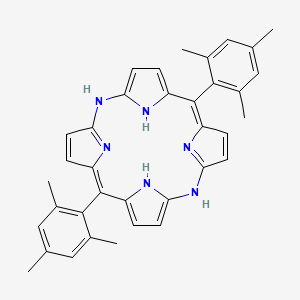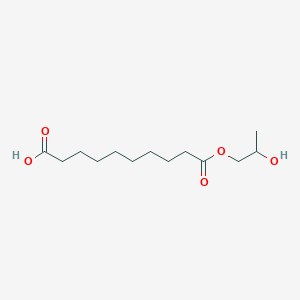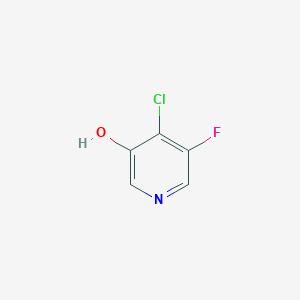![molecular formula C27H26N2O6 B13444763 (2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid” is a synthetic organic molecule. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a hydroxyphenyl group, which is indicative of its potential reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Fmoc-protected amino acid is then coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides and peptide derivatives. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings, where the Fmoc group is used to protect the amino acids during the synthesis process.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free amine groups and deprotected peptides.
科学研究应用
The compound has various applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based drugs.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of therapeutic peptides and diagnostic tools.
Industry: Applied in the production of peptide-based materials and bioconjugates.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as peptide bond formation. The hydroxyphenyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: Compounds with similar protecting groups used in peptide synthesis.
Boc-protected amino acids: Another class of protected amino acids using the tert-butyloxycarbonyl (Boc) group.
Cbz-protected amino acids: Compounds using the carbobenzoxy (Cbz) group for protection.
Uniqueness
The uniqueness of the compound lies in its specific combination of the Fmoc protecting group and the hydroxyphenyl group. This combination provides distinct reactivity and applications compared to other protected amino acids.
属性
分子式 |
C27H26N2O6 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H26N2O6/c30-18-11-9-17(10-12-18)15-24(26(32)33)29-25(31)13-14-28-27(34)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24,30H,13-16H2,(H,28,34)(H,29,31)(H,32,33)/t24-/m0/s1 |
InChI 键 |
ORAARVKSXRTTAS-DEOSSOPVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



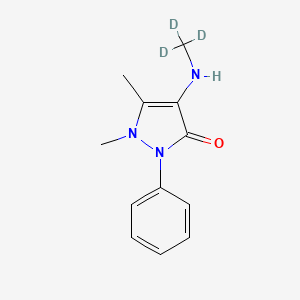
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
